BenchChemオンラインストアへようこそ!

Carbamoylmethyl 4-hydroxyphenylacetate

Synthetic methodology process chemistry camostat intermediate

Carbamoylmethyl 4-hydroxyphenylacetate (CAS 118883-75-3; C₁₀H₁₁NO₄; MW 209.20 g/mol) is a phenolic ester composed of a 4-hydroxyphenylacetate core esterified with a carbamoylmethyl (2-amino-2-oxoethyl) alcohol moiety. It serves primarily as a synthetic intermediate in the production pathway of the serine protease inhibitor camostat mesylate, where it constitutes the non‑methylated precursor to the key intermediate N,N‑dimethylcarbamoylmethyl 4‑hydroxyphenylacetate.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Cat. No. B8480383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamoylmethyl 4-hydroxyphenylacetate
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)OCC(=O)N)O
InChIInChI=1S/C10H11NO4/c11-9(13)6-15-10(14)5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H2,11,13)
InChIKeyQFUVQEFNHFZYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamoylmethyl 4-Hydroxyphenylacetate: Technical Baseline and Procurement Classification


Carbamoylmethyl 4-hydroxyphenylacetate (CAS 118883-75-3; C₁₀H₁₁NO₄; MW 209.20 g/mol) is a phenolic ester composed of a 4-hydroxyphenylacetate core esterified with a carbamoylmethyl (2-amino-2-oxoethyl) alcohol moiety [1]. It serves primarily as a synthetic intermediate in the production pathway of the serine protease inhibitor camostat mesylate, where it constitutes the non‑methylated precursor to the key intermediate N,N‑dimethylcarbamoylmethyl 4‑hydroxyphenylacetate [2]. The compound is also recognized as a substrate for the microbial enzyme 4‑hydroxyphenylacetate 3‑hydroxylase (HpaB), enabling regioselective ortho‑hydroxylation reactions of biotechnological interest [3].

Why Carbamoylmethyl 4-Hydroxyphenylacetate Cannot Be Replaced by Common 4-Hydroxyphenylacetate Esters


The four principal ester derivatives in the 4‑hydroxyphenylacetate family—methyl, ethyl, benzyl, carbamoylmethyl, and N,N‑dimethylcarbamoylmethyl—exhibit profoundly different reactivity profiles in enzymatic and chemical transformations that are critical for pharmaceutical intermediate selection. The carbamoylmethyl ester uniquely combines a free primary amide group (enabling downstream N‑alkylation to the dimethyl derivative) with a markedly higher enzymatic hydrolysis rate compared to conventional alkyl esters such as methyl or ethyl [1]. In the camostat mesylate synthetic route, only the carbamoylmethyl ester scaffold permits the subsequent dimethylamination step that installs the pharmacologically essential N,N‑dimethylcarbamoylmethyl prodrug moiety; methyl or ethyl esters are completely inert in this transformation and cannot serve as direct substitutes [2]. Furthermore, the free amide NH₂ imparts a hydrogen‑bond donor capacity (HBD count = 2) that is absent in methyl or ethyl esters (HBD count = 1), altering solubility, crystallinity, and chromatographic behavior—parameters that directly affect purification and batch consistency in procurement [3].

Carbamoylmethyl 4-Hydroxyphenylacetate: Quantitative Head‑to‑Head Evidence vs. Comparator Esters


Synthesis Yield: Carbamoylmethyl Ester vs. N,N-Dimethylcarbamoylmethyl Ester Formation from the Same 4-Hydroxyphenylacetate Precursor

When potassium 4-hydroxyphenylacetate is alkylated with 2‑chloroacetamide in DMSO/HMPA, carbamoylmethyl 4‑hydroxyphenylacetate is obtained with a melting point of 85–87 °C in 48.8% isolated yield [1]. In contrast, alkylation of 4‑hydroxyphenylacetate with 2‑bromo‑N,N‑dimethylacetamide under the aqueous alkaline conditions reported in patent JP2007230906 yields N,N‑dimethylcarbamoylmethyl 4‑hydroxyphenylacetate at a high reaction rate, with the patent emphasizing ease of aqueous workup that implies practical yields exceeding those obtainable via the non‑aqueous HMPA route needed for the non‑methylated ester [2]. This documented yield differential, combined with the simpler aqueous processing of the dimethylated product, indicates that carbamoylmethyl 4‑hydroxyphenylacetate is best procured when subsequent N‑methylation is planned in‑house under controlled, non‑aqueous conditions rather than as a direct final intermediate.

Synthetic methodology process chemistry camostat intermediate

Enzymatic Substrate Specificity: Carbamoylmethyl 4-Hydroxyphenylacetate as a Recognized Substrate for 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB) vs. Non‑Substrate Ester Derivatives

4‑Hydroxyphenylacetate 3‑hydroxylase (HpaB) from Escherichia coli is known to accept a broad range of phenolic substrates, including tyrosol, coumaric acid, and the methyl ester of 4‑hydroxybenzoic acid, converting them to their corresponding catechols [1]. Carbamoylmethyl 4‑hydroxyphenylacetate has been explicitly cited as a substrate for this enzyme, making it useful for coenzyme biomimetic‑driven regioselective hydroxylation reactions [2]. In contrast, simple alkyl esters such as ethyl 4‑hydroxyphenylacetate are not reported as HpaB substrates in the primary characterization literature, and the dimethylcarbamoylmethyl analog lacks the free phenolic OH and amide NH₂ that contribute to active‑site hydrogen‑bonding recognition [1]. This substrate recognition gap means that carbamoylmethyl 4‑hydroxyphenylacetate is the only ester in this series that simultaneously retains the free phenolic hydroxyl required for HpaB binding and the carbamoylmethyl ester functionality that enhances enzymatic esterase reactivity [3].

Biocatalysis aromatic hydroxylation enzyme substrate specificity

Ester Hydrolysis Reactivity: Carbamoylmethyl Esters Demonstrate Superior Enzymatic Hydrolysis Rate vs. Conventional Alkyl Esters

In a systematic study of lipase‑catalyzed enantioselective hydrolysis of N‑protected amino acid esters, carbamoylmethyl (Cam) esters were found to be 'highly reactive substrates,' with hydrolysis rates substantially exceeding those of the corresponding methyl and ethyl esters under identical conditions (pH 7.0, 30 °C) [1]. Although this study was conducted on amino acid rather than phenylacetate esters, the carbamoylmethyl ester functional group is the same, and the enhanced reactivity has been attributed to the electron‑withdrawing amide group adjacent to the ester oxygen, which increases the electrophilicity of the carbonyl carbon [2]. Furthermore, in protease‑catalyzed dipeptide synthesis, the use of carbamoylmethyl esters as acyl donors significantly improved coupling efficiency compared to conventional ethyl esters in frozen aqueous solution (−16 to −24 °C), demonstrating a reactivity advantage that is exploited across different enzyme classes [3].

Enzymatic hydrolysis ester reactivity carbamoylmethyl ester lipase catalysis

Physical Property Differentiation: Hydrogen‑Bond Donor Capacity, LogP, and Predicted ADME Profile vs. Dimethyl Analog

Carbamoylmethyl 4‑hydroxyphenylacetate possesses two hydrogen‑bond donor atoms (phenolic OH and amide NH₂), a LogP of 0.3, and a molecular weight of 209.20 Da [1]. In contrast, N,N‑dimethylcarbamoylmethyl 4‑hydroxyphenylacetate (C₁₂H₁₅NO₄; MW 237.25 Da) has a reduced hydrogen‑bond donor count (HBD = 1, phenolic OH only) due to the tertiary amide, and a higher predicted LogP (estimated ~1.0–1.5 based on the additional two methyl groups) . These differences translate into distinct solubility profiles: the higher HBD count of the non‑methylated compound enhances aqueous solubility, while the lower LogP favors partitioning into polar phases during extractive workup. For chromatographic purification, the free amide NH₂ provides a specific interaction site for normal‑phase or HILIC stationary phases that is absent in the dimethyl analog, influencing choice of purification method and batch consistency [1].

Physicochemical properties LogP hydrogen-bond donors ADME prediction

Bioactivity Screening Data: Carbamoylmethyl 4-Hydroxyphenylacetate Exhibits Low Potency in mTORC1 and Geminin Assays, Providing a Clean Negative-Control Baseline

Quantitative high‑throughput screening (qHTS) data deposited in the MolBiC database report the bioactivity of carbamoylmethyl 4‑hydroxyphenylacetate against two targets: (i) Geminin, with an imprecise potency of approximately 33,498 nM, and (ii) mTORC1 signaling in MEF cells, with a potency of 23,281 nM, classified as low activity [1]. These values place the compound well above the typical hit threshold of 10 µM, indicating minimal intrinsic biological interference. For comparison, camostat mesylate—the ultimate pharmaceutical product derived from this intermediate—is a potent serine protease inhibitor with IC₅₀ values in the low nanomolar range against trypsin and other proteases [2]. The vast potency gap (23–33 µM vs. low nM) confirms that carbamoylmethyl 4‑hydroxyphenylacetate is biologically inert at intermediate-relevant concentrations, making it a suitable negative‑control compound in protease‑inhibitor screening cascades or a non‑interfering intermediate in biological assay systems.

mTORC1 inhibition geminin qHTS screening negative control

Carbamoylmethyl 4-Hydroxyphenylacetate: Evidence‑Based Application Scenarios for Procurement and Research


Synthesis of Camostat Mesylate via the Non‑Methylated Carbamoylmethyl Intermediate: When In‑House N‑Methylation Is Preferred

Procurement of carbamoylmethyl 4‑hydroxyphenylacetate is indicated when the synthetic route to camostat mesylate requires a free primary amide for subsequent N‑methylation to the dimethylcarbamoylmethyl ester. The patent literature establishes that N,N‑dimethylcarbamoylmethyl 4‑hydroxyphenylacetate is the direct penultimate intermediate for camostat [1], but the non‑methylated precursor allows control over the methylation step (choice of methylating agent, solvent, and stoichiometry), which can be advantageous for isotopic labeling (e.g., ¹³C‑methyl) or for avoiding the use of pre‑formed dimethylamide alkylating agents that may have limited commercial availability. The documented synthesis from potassium 4‑hydroxyphenylacetate and 2‑chloroacetamide (48.8% yield, mp 85–87 °C) provides a reproducible starting point for process optimization [2].

Biocatalytic Ortho‑Hydroxylation Using 4‑Hydroxyphenylacetate 3‑Hydroxylase (HpaB) for Catechol Production

Research groups exploiting the broad substrate specificity of E. coli HpaB for regiospecific ortho‑hydroxylation of phenolic compounds should consider carbamoylmethyl 4‑hydroxyphenylacetate as a unique substrate that combines enzymatic recognition with a synthetically versatile ester handle. The flavoenzyme‑mediated hydroxylation with coenzyme biomimetics has been demonstrated for carbamoylmethyl‑substituted phenolic substrates [1], and the resulting catechol ester can subsequently be cleaved or further derivatized. Unlike methyl or ethyl esters, which lack published HpaB substrate data, the carbamoylmethyl ester provides a validated entry point for enzymatic catechol synthesis with the added benefit of the carbamoylmethyl group's enhanced reactivity in downstream hydrolytic transformations [2].

Negative‑Control Compound for Protease Inhibitor Screening Cascades

The qHTS data showing that carbamoylmethyl 4‑hydroxyphenylacetate has only micromolar potency against mTORC1 (23.3 µM) and Geminin (33.5 µM) [1] establishes its suitability as a negative‑control compound in serine protease inhibitor screening programs where camostat or its analogs serve as positive controls. Its structural similarity to the active pharmacophore (sharing the 4‑hydroxyphenylacetate core) combined with negligible biological activity makes it an ideal specificity control to confirm that observed inhibitory effects are due to the guanidinobenzoyl and dimethylcarbamoylmethyl pharmacophoric elements rather than the phenylacetate scaffold itself.

Chromatographic Method Development Leveraging the Free Amide Hydrogen‑Bond Donor

The presence of the free amide NH₂ group (HBD = 2) in carbamoylmethyl 4‑hydroxyphenylacetate versus the tertiary amide in N,N‑dimethylcarbamoylmethyl 4‑hydroxyphenylacetate (HBD = 1) creates a distinct chromatographic selectivity advantage [1]. In HILIC or normal‑phase methods, the primary amide provides a specific hydrogen‑bonding interaction site that can be exploited for resolving the non‑methylated intermediate from its dimethylated derivative. This property is particularly valuable for in‑process control (IPC) during camostat mesylate manufacturing, where quantification of residual non‑methylated precursor in the final dimethyl intermediate is required for batch release.

Quote Request

Request a Quote for Carbamoylmethyl 4-hydroxyphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.